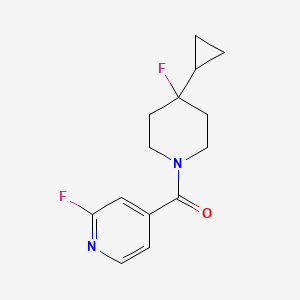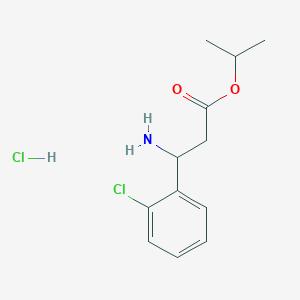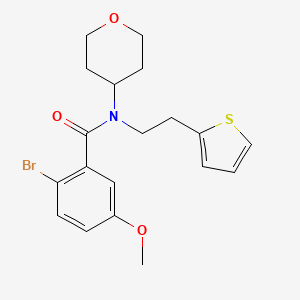
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. CPP-115 has been shown to increase GABA levels in the brain, leading to potential therapeutic applications in the treatment of epilepsy, addiction, and other neurological disorders.
Mécanisme D'action
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone increases GABA levels in the brain, leading to a reduction in neuronal excitability. This can have a calming effect on the brain, which may be beneficial in the treatment of epilepsy, anxiety, and other neurological disorders.
Biochemical and physiological effects:
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. These include a reduction in neuronal excitability, a decrease in seizure activity, and a calming effect on the brain. (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone may also have potential as a treatment for addiction, as it has been shown to reduce cocaine-seeking behavior in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone is that it is a highly selective inhibitor of GABA transaminase, which means that it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone is that it is relatively unstable and can degrade over time, which can make it difficult to use in lab experiments.
Orientations Futures
There are a number of potential future directions for research on (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone. One area of interest is the development of new and more stable analogs of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone, which could be used in lab experiments and potentially in clinical applications. Another area of interest is the investigation of the potential therapeutic applications of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone in the treatment of addiction, anxiety, and other neurological disorders. Finally, further research is needed to better understand the mechanism of action of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone and its effects on the brain.
Méthodes De Synthèse
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone can be synthesized using a multi-step process involving the reaction of various reagents and catalysts. The first step involves the reaction of 4-cyclopropyl-4-fluoropiperidine with 2-fluoropyridine-4-carboxaldehyde in the presence of a base catalyst. This forms an intermediate compound, which is then treated with a reducing agent to yield (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone.
Applications De Recherche Scientifique
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. One study found that (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone was effective in reducing seizures in a mouse model of epilepsy, suggesting that it may be useful in the treatment of this condition. Another study found that (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone reduced cocaine-seeking behavior in rats, indicating that it may have potential as a treatment for addiction.
Propriétés
IUPAC Name |
(4-cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O/c15-12-9-10(3-6-17-12)13(19)18-7-4-14(16,5-8-18)11-1-2-11/h3,6,9,11H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWLBNLBQGDDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCN(CC2)C(=O)C3=CC(=NC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclopropyl-4-fluoropiperidine-1-carbonyl)-2-fluoropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)


![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)




![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)
